N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide
Description
N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide is a synthetic thiazole-based carboxamide derivative characterized by a morpholinosulfonyl-substituted benzamido group at the 2-position and an ethyl-substituted carboxamide at the 4-position of the thiazole core. This compound belongs to a class of peptidomimetics and kinase inhibitors, where the thiazole ring serves as a rigid scaffold to optimize binding interactions with biological targets. The morpholinosulfonyl moiety enhances solubility and may influence pharmacokinetic properties, while the ethyl group modulates steric and electronic effects on the carboxamide functionality.
Properties
IUPAC Name |
N-ethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c1-2-18-16(23)14-11-27-17(19-14)20-15(22)12-3-5-13(6-4-12)28(24,25)21-7-9-26-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,18,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZARGXNTVLDSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzamido group and the morpholinosulfonyl group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydroxide (NaOH). The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes: The target compound shares synthetic similarities with derivatives like 31, where carboxamide formation relies on coupling reagents (e.g., HBTU) under basic conditions. However, the morpholinosulfonyl group requires additional sulfonylation steps, which are absent in analogs like 29 and 10.
Spectroscopic and Analytical Comparisons
Table 2: Spectroscopic Data for Selected Compounds
Key Observations :
- The absence of C=O stretching in IR spectra of triazole derivatives (e.g., 7–9 ) contrasts with the persistent C=O signals in thiazole carboxamides, confirming structural integrity.
- The target compound’s MS data would likely align with analogs (e.g., 29: m/z 589), adjusted for molecular weight differences due to the morpholinosulfonyl group.
Key Observations :
- The morpholinosulfonyl group in the target compound may reduce metabolic clearance compared to DACA, which undergoes rapid N-oxidation.
- Fluorinated analogs like 10 exhibit sub-micromolar kinase inhibition, suggesting that electron-withdrawing substituents (e.g., trifluoromethoxy) enhance target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
